molecular formula C14H21ClN2 B7792948 2-(4-Chlorophenyl)-2-(4-methylpiperidin-1-YL)ethanamine

2-(4-Chlorophenyl)-2-(4-methylpiperidin-1-YL)ethanamine

Cat. No.: B7792948
M. Wt: 252.78 g/mol
InChI Key: PGPDBGFJPZHVTI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-(4-methylpiperidin-1-YL)ethanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using a chlorobenzene derivative.

    Formation of the Ethanamine Linker: The ethanamine linker can be formed through a reductive amination reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the ethanamine linker.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the piperidine ring.

    Substitution: Substitution reactions, especially nucleophilic aromatic substitution, could be used to introduce or modify substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological systems, potentially as a ligand for receptors.

    Medicine: Investigated for its potential therapeutic effects, possibly as an analgesic or antipsychotic agent.

    Industry: Utilized in the production of pharmaceuticals or as a chemical reagent.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological targets. Generally, compounds of this class may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets could include dopamine or serotonin receptors, and the pathways involved might relate to neurotransmission or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-(4-methylpiperidin-1-YL)ethanol: Similar structure but with an alcohol group instead of an amine.

    2-(4-Chlorophenyl)-2-(4-methylpiperidin-1-YL)acetate: Similar structure but with an ester group.

Uniqueness

2-(4-Chlorophenyl)-2-(4-methylpiperidin-1-YL)ethanamine is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-2-(4-methylpiperidin-1-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21ClN2/c1-11-6-8-17(9-7-11)14(10-16)12-2-4-13(15)5-3-12/h2-5,11,14H,6-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGPDBGFJPZHVTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(CN)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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